molecular formula C18H30N2O2S B2815657 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795445-74-7

1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No. B2815657
CAS RN: 1795445-74-7
M. Wt: 338.51
InChI Key: ZHKBQEGBWDJVRA-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique structure and properties that make it a promising candidate for various applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various pathological conditions such as viral infections, tumor growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has a number of biochemical and physiological effects. These include the inhibition of viral replication, the suppression of tumor growth, and the reduction of inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is its ability to selectively target specific enzymes and proteins. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. These include:
1. Further investigation into the compound's mechanism of action and its potential targets.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Exploration of the compound's potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a promising compound with numerous potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of targeted therapies for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.

Synthesis Methods

The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves the reaction of 1-adamantylamine with 2-bromoethyl tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to form the final compound.

Scientific Research Applications

1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBQEGBWDJVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea

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